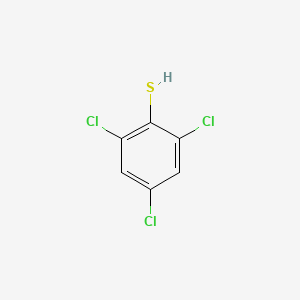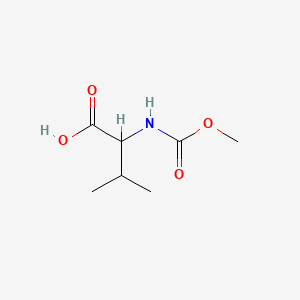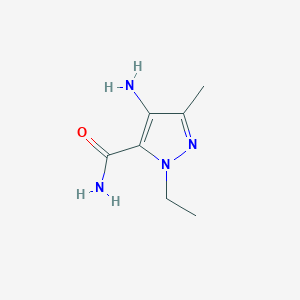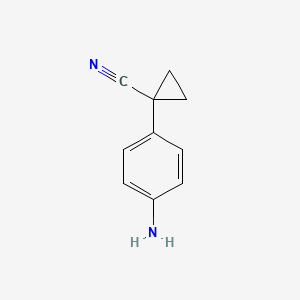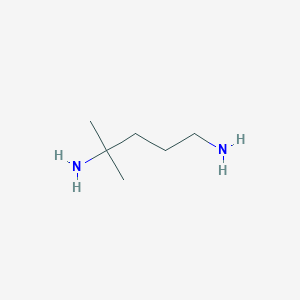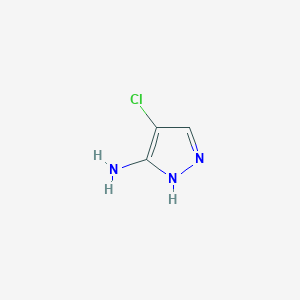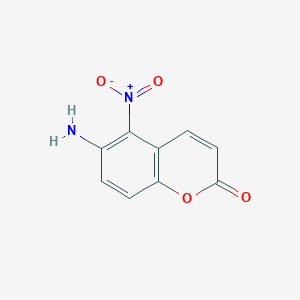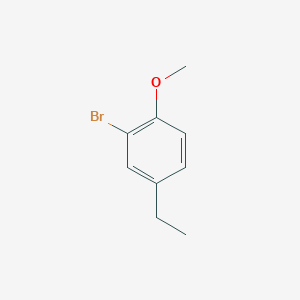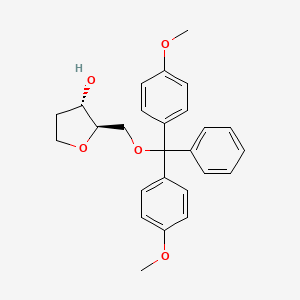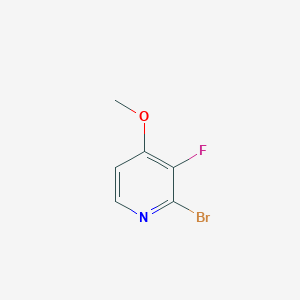
2-溴-N-1,3-噻唑-2-基丁酰胺
描述
2-Bromo-N-1,3-thiazol-2-ylbutanamide is a compound that is likely to possess interesting chemical and biological properties due to the presence of a bromine atom and a thiazole ring in its structure. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of 2-Bromo-N-1,3-thiazol-2-ylbutanamide.
Synthesis Analysis
The synthesis of related compounds involves the use of bromine-containing reagents and thiazole derivatives. For instance, the synthesis of antipyrine derivatives with bromine substituents has been reported to yield good results and is characterized spectroscopically . Similarly, the reaction of N-(anthracen-9-yl)-N'-ethylthiourea with bromoacetic acid derivatives demonstrates the potential for creating thiazole-containing compounds through regioselective synthesis . These methods could potentially be adapted for the synthesis of 2-Bromo-N-1,3-thiazol-2-ylbutanamide.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-N-1,3-thiazol-2-ylbutanamide has been elucidated using techniques such as X-ray crystallography, NMR, and DFT calculations. For example, the X-ray structure and Hirshfeld surface analysis of antipyrine derivatives reveal the importance of intermolecular interactions, such as hydrogen bonds and π-interactions, in stabilizing the crystal structure . These techniques could be employed to determine the molecular structure of 2-Bromo-N-1,3-thiazol-2-ylbutanamide and to understand its intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of bromine and thiazole-containing compounds can lead to a variety of reactions. The regioselectivity observed in the synthesis of 2-imino-1,3-thiazolidin-4-ones suggests that the bromine atom plays a significant role in determining the outcome of the reaction . Additionally, the synthesis of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone indicates that brominated compounds can undergo further functionalization to produce a range of thiazole derivatives . These findings suggest that 2-Bromo-N-1,3-thiazol-2-ylbutanamide could participate in various chemical reactions, leading to the formation of new compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromine and thiazole-containing compounds are influenced by their molecular structure. The presence of a bromine atom can impact the compound's reactivity, boiling point, and density. Thiazole rings contribute to the compound's aromaticity and electronic properties. The antifungal and antibacterial activities of a Cd(II) complex derived from a bromo thiazolyl azo compound , as well as the antidepressant activity of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives , highlight the potential biological relevance of such compounds. These properties would be important to consider when analyzing 2-Bromo-N-1,3-thiazol-2-ylbutanamide.
科学研究应用
Thiazole-based Drug Development
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: The thiazole moiety, which is part of the “2-Bromo-N-1,3-thiazol-2-ylbutanamide” structure, is an important heterocycle in the world of chemistry . It has been contributing to the development of various drugs and biologically active agents .
- Methods of Application: The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This allows for many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
- Results or Outcomes: Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Antibacterial Activity
- Scientific Field: Microbiology
- Application Summary: Compounds that combine thiazole and sulfonamide, groups with known antibacterial activity, represent a promising antibacterial therapeutic strategy .
- Methods of Application: In this work, N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide were synthesized .
- Results or Outcomes: The specific results or outcomes of this research are not provided in the source .
Antioxidant Activity
- Scientific Field: Biochemistry
- Application Summary: Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Methods of Application: The antioxidant activity of thiazole derivatives is typically evaluated using various in vitro assays, such as the DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .
- Results or Outcomes: The specific results or outcomes of this research are not provided in the source .
Antiviral Activity
- Scientific Field: Virology
- Application Summary: Thiazole derivatives have been found to exhibit antiviral activity . Antiviral drugs are a class of medication used specifically for treating viral infections .
- Methods of Application: The antiviral activity of thiazole derivatives is typically evaluated using various in vitro and in vivo assays .
- Results or Outcomes: The specific results or outcomes of this research are not provided in the source .
Antifungal Activity
- Scientific Field: Mycology
- Application Summary: Thiazole derivatives have been found to exhibit antifungal activity . Antifungal drugs are a class of medication used specifically for treating fungal infections .
- Methods of Application: The antifungal activity of thiazole derivatives is typically evaluated using various in vitro and in vivo assays .
- Results or Outcomes: The specific results or outcomes of this research are not provided in the source .
Neuroprotective Activity
- Scientific Field: Neuroscience
- Application Summary: Thiazole derivatives have been found to exhibit neuroprotective activity . Neuroprotective drugs are medications that protect the brain and spinal cord from damage .
- Methods of Application: The neuroprotective activity of thiazole derivatives is typically evaluated using various in vitro and in vivo assays .
- Results or Outcomes: The specific results or outcomes of this research are not provided in the source .
属性
IUPAC Name |
2-bromo-N-(1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c1-2-5(8)6(11)10-7-9-3-4-12-7/h3-5H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJINHVPVKYWNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552704 | |
| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-1,3-thiazol-2-ylbutanamide | |
CAS RN |
116200-99-8 | |
| Record name | 2-Bromo-N-2-thiazolylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116200-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(1,3-thiazol-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



